molecular formula C14H23NO3 B1268871 5-tert-Butyl-2-diethylaminomethyl-furan-3-carboxylic acid CAS No. 436100-02-6

5-tert-Butyl-2-diethylaminomethyl-furan-3-carboxylic acid

Cat. No. B1268871
M. Wt: 253.34 g/mol
InChI Key: KZVAPHZJHSDVOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 5-tert-butylfuran-3-carboxylic acid involves several steps, including the reduction of acetoxymethyl derivatives to bis(hydroxymethyl)furans, further leading to bis(chloromethyl)furans. These intermediates can react with sodium diethyl phosphite in the presence of phosphorus-containing nucleophiles to form bis(phosphonomethyl)furans. Variations in the reactivity of chloromethyl groups adjacent to tert-butyl substituents highlight the significance of steric effects in chemical synthesis (Pevzner, 2002).

Molecular Structure Analysis

Analysis of molecular structure through techniques such as NMR spectroscopy and X-ray diffraction is crucial for understanding the spatial arrangement of atoms within 5-tert-butyl-2-diethylaminomethyl-furan-3-carboxylic acid and its derivatives. These analyses reveal the presence of furan rings, tert-butyl groups, and other substituents that define the compound's reactivity and interactions (Moriguchi et al., 2014).

Chemical Reactions and Properties

5-tert-Butyl-2-diethylaminomethyl-furan-3-carboxylic acid and its derivatives undergo a variety of chemical reactions, demonstrating the compound's versatile chemical properties. These include reactions with nucleophilic agents, showcasing the compound's reactivity towards secondary amines, sodium butanethiolate, and O-nucleophiles, leading to the formation of substitution products and highlighting the compound's potential in synthetic organic chemistry (Pevzner, 2003).

Physical Properties Analysis

The physical properties of 5-tert-butyl-2-diethylaminomethyl-furan-3-carboxylic acid derivatives, such as solubility, melting point, and boiling point, are influenced by the molecular structure. These properties are essential for determining the compound's suitability for various applications, including its behavior in reaction conditions and its role as an intermediate in organic synthesis.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various chemical reagents, are crucial for understanding how 5-tert-butyl-2-diethylaminomethyl-furan-3-carboxylic acid behaves in different chemical environments. Its reactivity with nucleophilic agents, for instance, showcases its utility in creating a diverse range of chemical products (Pevzner, 2003).

Scientific Research Applications

Synthesis and Chemical Properties

  • Halomethyl Derivatives Synthesis : Research demonstrates the synthesis of halomethyl derivatives of furan-2-carboxylic acid and their reactions with nucleophiles, highlighting potential applications in organic synthesis and pharmaceuticals (Pevzner, 2003).

  • Biomass Derivation : A study discusses the production of acid chloride derivatives from biomass-derived compounds, including chloromethyl furfural, suggesting applications in biofuel and polymer production (Dutta, Wu, & Mascal, 2015).

  • Bis(Diethoxyphosphorylmethyl)furans : Research on bis(diethoxyphosphorylmethyl)furans, derived from acetoxymethyl derivatives of furan carboxylic acid, reveals insights into furan chemistry and potential industrial applications (Pevzner, 2002).

Organic Synthesis Applications

  • Furan Acetal Compounds : A study examining the heating of furan acetal compounds in the presence of tert-butyl peroxide suggests the possibility of isomeric esters of furan carboxylic acid, relevant in synthetic organic chemistry (Kul'nevich, Zelikman, & Tkachenko, 1976).

  • Furan Carboxylic Acids Synthesis : Research highlights the improved oxidation of bio-based furans into furan carboxylic acids, indicating applications in the fine chemical and polymer industries (Wen, Zhang, Zong, & Li, 2020).

  • Phosphorylated Derivatives Synthesis : Another study focuses on the synthesis of phosphorylated derivatives of halomethylfuroic acid esters, which could be useful in the development of new pharmaceuticals or chemical intermediates (Pevzner & Stepanova, 2020).

Potential Pharmaceutical Applications

  • Furan-Based Pharmaceuticals : The synthesis of furan-based compounds suggests potential applications in pharmaceuticals, particularly in the development of new drugs or therapeutic agents (Padwa, Brodney, & Lynch, 2003).

  • Chiral Auxiliary Applications : Research into chiral auxiliaries, including tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, suggests applications in asymmetric synthesis, relevant for pharmaceutical manufacturing (Studer, Hintermann, & Seebach, 1995).

  • Enzyme Cascade in Synthesis : A study on a one-pot enzyme cascade for furan carboxylic acids synthesis from 5-hydroxymethylfurfural indicates potential biotechnological applications in pharmaceuticals (Jia, Zong, Zheng, & Li, 2019).

properties

IUPAC Name

5-tert-butyl-2-(diethylaminomethyl)furan-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-6-15(7-2)9-11-10(13(16)17)8-12(18-11)14(3,4)5/h8H,6-7,9H2,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVAPHZJHSDVOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=C(O1)C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345201
Record name 5-tert-Butyl-2-diethylaminomethyl-furan-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-Butyl-2-diethylaminomethyl-furan-3-carboxylic acid

CAS RN

436100-02-6
Record name 5-tert-Butyl-2-diethylaminomethyl-furan-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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